molecular formula C7H15N B046485 cis-2,6-Dimethylpiperidine CAS No. 766-17-6

cis-2,6-Dimethylpiperidine

Cat. No.: B046485
CAS No.: 766-17-6
M. Wt: 113.20 g/mol
InChI Key: SDGKUVSVPIIUCF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Nanofin can be synthesized through the hydrogenation of 2,6-dimethylpyridine. The reaction typically involves the use of a palladium catalyst under hydrogen gas at elevated temperatures and pressures. The process yields 2,6-dimethylpiperidine as the primary product .

Industrial Production Methods: In industrial settings, the production of Nanofin involves large-scale hydrogenation reactors where 2,6-dimethylpyridine is subjected to hydrogenation in the presence of a palladium catalyst. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Types of Reactions:

    Oxidation: Nanofin can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: It can be reduced further to form various piperidine derivatives.

    Substitution: Nanofin can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products:

Scientific Research Applications

Nanofin has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Pilocarpine: Another compound that interacts with acetylcholine receptors but acts as an agonist rather than an antagonist.

    Mivacurium: A neuromuscular blocker with a different mechanism of action but similar therapeutic applications.

    Rivanicline: A nicotinic receptor partial agonist used in smoking cessation.

Uniqueness of Nanofin: Nanofin’s uniqueness lies in its specific action as a nicotinic acetylcholine receptor antagonist with antihypertensive effects. Unlike other similar compounds, Nanofin is primarily used for its neuroprotective and antihypertensive properties, making it a valuable compound in both medical and scientific research .

Properties

IUPAC Name

2,6-dimethylpiperidine
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InChI

InChI=1S/C7H15N/c1-6-4-3-5-7(2)8-6/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGKUVSVPIIUCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H15N
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Related CAS

5072-45-7 (hydrochloride)
Record name Nanofin [INN]
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DSSTOX Substance ID

DTXSID8048527
Record name 2,6-Lupetidine
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Molecular Weight

113.20 g/mol
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Physical Description

Light yellow liquid; [Sigma-Aldrich MSDS]
Record name 2,6-Dimethylpiperidine
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Vapor Pressure

2.56 [mmHg]
Record name 2,6-Dimethylpiperidine
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CAS No.

504-03-0, 766-17-6
Record name 2,6-Dimethylpiperidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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cis-2,6-Dimethylpiperidine
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cis-2,6-Dimethylpiperidine
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Reactant of Route 6
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Customer
Q & A

Q1: What is the conformational preference of cis-2,6-dimethylpiperidine?

A1: this compound predominantly adopts a chair conformation with the nitrogen lone pair in the equatorial position. This preference is driven by the larger A-value of the methyl group compared to the nitrogen lone pair, favoring their equatorial placement to minimize steric interactions [, ].

Q2: How does the this compound moiety contribute to the catalytic activity of chiral amino alcohol ligands?

A2: In chiral amino alcohol ligands anchored to polystyrene resins, the this compound unit acts as a sterically demanding group, enhancing the enantioselectivity of reactions like the diethylzinc addition to benzaldehyde. This is attributed to the restricted rotation around the C-N bond due to the bulky substituents, creating a well-defined chiral environment around the metal center [].

Q3: Can this compound be used in deprotonative metalation reactions?

A3: Yes, this compound can act as a catalyst in conjunction with alkyl Grignard reagents for the deprotonative metalation of chlorothiophene at room temperature. This method offers a mild and efficient route to generate thienyl Grignard reagents, which can be further utilized in polymerization or cross-coupling reactions [].

Q4: Are there any known applications of this compound in the context of frustrated Lewis pairs?

A4: Research indicates that the hydroboration of N-allyl-cis-2,6-dimethylpiperidine with HB(C6F5)2 leads to the formation of a trimethylene-bridged frustrated N/B Lewis pair. This Lewis pair, generated in situ, can react with carbon monoxide and subsequently with various substrates like CO2, terminal alkynes, and dihydrogen, showcasing its potential in small molecule activation [].

Q5: Does this compound exhibit any corrosion inhibition properties?

A5: Electrochemical studies have demonstrated that this compound can act as a mixed-type corrosion inhibitor for iron in perchloric acid. It adsorbs onto the iron surface, forming a protective layer and hindering both the anodic and cathodic corrosion processes. The efficiency of inhibition is influenced by the concentration of this compound and follows a Langmuir adsorption isotherm [].

Q6: How does this compound influence the structure and properties of organometallic compounds?

A7: Incorporating this compound as a ligand in organometallic complexes, particularly sodium zincates, has yielded interesting structural motifs and reactivity patterns. The steric bulk of this compound can dictate the nuclearity and aggregation state of these complexes, influencing their reactivity as bases and nucleophiles in various organic transformations [, ].

Q7: Have any crystal structures been reported for compounds containing this compound?

A8: Yes, crystallographic studies have elucidated the structures of several compounds containing this compound. These include terephthalic acid salts [], tetrafluorophenylmercurials [], and borataepoxide systems [], providing insights into the conformational preferences and intermolecular interactions of this molecule.

Q8: What is the impact of the this compound moiety on the spectroscopic properties of molecules?

A9: The presence of this compound can significantly impact NMR spectroscopic data, particularly in cases involving restricted rotation. For instance, in N-(1-naphthoyl)-cis-2,6-dimethylpiperidine, the bulky substituents lead to correlated rotation about the aryl-CO and amide bonds, evidenced by distinct dynamic NMR behavior and slower rotation rates compared to less hindered analogs [].

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